N,N,N',N'-Tetramethylchloroformamidinium hexafluorophosphate

Description

Properties

IUPAC Name |

[chloro(dimethylamino)methylidene]-dimethylazanium;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12ClN2.F6P/c1-7(2)5(6)8(3)4;1-7(2,3,4,5)6/h1-4H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUKNPSDEURGZCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=[N+](C)C)Cl.F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClF6N2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50451023 | |

| Record name | Chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50451023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207915-99-9, 94790-35-9 | |

| Record name | Chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50451023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Chloro-N,N,N',N'-tetramethylformamidinium Hexafluorophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N,N,N',N'-Tetramethylchloroformamidinium hexafluorophosphate (TCFH)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N,N',N'-Tetramethylchloroformamidinium hexafluorophosphate, commonly known as TCFH, has emerged as a potent and versatile reagent in modern organic synthesis. While historically recognized as a precursor for more complex uronium-based coupling reagents like HBTU and HATU, TCFH has gained significant traction as a standalone activating agent.[1][2] Its primary utility lies in facilitating the formation of amide bonds, a cornerstone of peptide synthesis and pharmaceutical drug development.[3][4] This guide provides a comprehensive overview of TCFH, detailing its chemical properties, mechanism of action, practical applications, and comparative advantages, with a focus on its powerful combination with N-methylimidazole (NMI) for tackling challenging chemical transformations.

Core Properties and Characteristics

TCFH is a white crystalline solid valued for its stability and efficacy in activating carboxylic acids.[3] Its utility extends beyond amide bond formation to the synthesis of esters, thioesters, and ketones.[3][5]

| Property | Value | Source |

| IUPAC Name | [chloro(dimethylamino)methylidene]-dimethylazanium hexafluorophosphate | [3][6] |

| Synonyms | TCFH, Chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate | [3] |

| CAS Number | 94790-35-9 | [3] |

| Molecular Formula | C5H12ClF6N2P | [3][6] |

| Molar Mass | 280.58 g·mol−1 | [3][6] |

| Appearance | White crystalline solid | [3] |

| Melting Point | 99–112 °C | [7] |

| Storage | 2-8°C | [7] |

Mechanism of Action: The Power of In Situ Activation

The efficacy of TCFH lies in its ability to convert carboxylic acids into highly reactive intermediates in situ. The specific intermediate formed is highly dependent on the base used in the reaction, a critical choice that dictates the reaction's outcome and efficiency.[3]

2.1. Activation with Weakly Lewis Basic Amines (e.g., DIPEA) When a conventional, weakly basic amine like N,N-diisopropylethylamine (DIPEA) is used, TCFH reacts with a carboxylic acid to form an acid chloride or anhydride as the active acylating agent.[3] This pathway is effective for many standard couplings.

2.2. The TCFH-NMI System: A Superior Pathway for Challenging Couplings A significant advancement in the application of TCFH is its combination with N-methylimidazole (NMI).[8] NMI, possessing both Brønsted and Lewis basic properties, facilitates a different, more potent mechanistic pathway.[3]

-

Formation of Adduct: TCFH rapidly reacts with NMI.

-

Generation of N-Acyl Imidazolium (NAI) Ion: This adduct then reacts with the carboxylic acid to generate a highly reactive N-acyl imidazolium ion (NAI).[3][8]

-

Nucleophilic Attack: This strongly electrophilic NAI intermediate is highly susceptible to nucleophilic attack by an amine, leading to the formation of the desired amide bond.[3]

This TCFH-NMI system has proven exceptionally effective for challenging couplings, such as those involving sterically hindered acids or poorly nucleophilic amines, often providing high yields where other reagents fail.[8][9] Crucially, this method minimizes the epimerization of labile stereogenic centers, a vital consideration in peptide chemistry.[2][3]

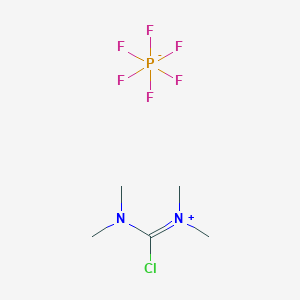

Caption: Mechanism of TCFH-NMI mediated amide bond formation.

Experimental Protocol: A General Procedure for Amide Coupling

The following protocol outlines a general method for amide bond formation using the TCFH-NMI system, which is noted for its operational simplicity and mild conditions.[8][10]

3.1. Materials & Reagents

| Reagent | Molar Equiv. | Purpose |

| Carboxylic Acid | 1.0 | Substrate |

| Amine | 1.0 | Substrate |

| TCFH | 1.1 | Activating Agent |

| N-methylimidazole (NMI) | 2.1 | Base & Catalyst |

| Acetonitrile (MeCN) | - | Solvent |

| Water | - | Quenching/Crystallization |

3.2. Step-by-Step Methodology

-

Dissolution: In a suitable reaction vessel, combine the carboxylic acid (1.0 equiv.) and the amine (1.0 equiv.) in acetonitrile.

-

Base Addition: Add N-methylimidazole (2.1 equiv.) to the solution and stir briefly.

-

Activation & Coupling: Add TCFH (1.1 equiv.) in a single portion. The reaction is typically rapid.[10]

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor progress by TLC or LC-MS. Reactions are often complete within 30-60 minutes.[10]

-

Workup & Isolation: Upon completion, add water to the reaction mixture. This step serves to quench the reaction and often induces crystallization of the product while the water-soluble byproducts (tetramethylurea and NMI salts) remain in the aqueous phase.[3][10]

-

Purification: Cool the mixture in an ice bath to maximize crystallization. Isolate the solid product by vacuum filtration, wash with cold water, and dry.[10]

Caption: Experimental workflow for a TCFH-NMI mediated coupling reaction.

Comparative Analysis with Other Coupling Reagents

TCFH, particularly when paired with NMI, offers distinct advantages over other common uronium/aminium and carbodiimide reagents. Its performance is especially notable in difficult couplings where steric hindrance or poor nucleophilicity are factors.[8][9]

| Reagent | Strengths | Weaknesses / Considerations | Racemization Risk |

| TCFH-NMI | High reactivity for hindered substrates, low epimerization, water-soluble byproducts, cost-effective.[8][11] | Byproduct (tetramethylurea) has noted teratogenic activity.[3] | Low[2][8] |

| HATU/HBTU | Well-established, very effective.[12][13] | Can act as sensitizers, potentially explosive (contain HOBt/HOAt), can cap peptide N-terminus if used in excess.[14][15] | Low (HATU) to Moderate (HBTU)[13] |

| EDC/DCC | Inexpensive, widely used. | Byproducts (ureas) can be difficult to remove (DCC-urea is insoluble), potent sensitizers.[14] | Moderate to High |

| PyBOP | Effective for epimerization-prone substrates. | Can exhibit lower reactivity than TCFH-NMI for challenging couplings.[8] | Low |

Safety and Handling

While TCFH offers a favorable safety profile compared to many sensitizing coupling reagents like HBTU or DCC, proper handling is essential.[3][14]

-

Personal Protective Equipment (PPE): Standard PPE including safety glasses, lab coat, and gloves should be worn.

-

Irritant: TCFH is a potent eye irritant.[3]

-

Sensitization: It has a low sensitization potential.[3]

-

Byproduct Toxicity: The major byproduct, tetramethylurea, has demonstrated teratogenic activity in animal studies, and appropriate waste disposal procedures should be followed.[3]

Conclusion

This compound (TCFH) is a powerful and versatile tool for chemical synthesis. Its evolution from a mere precursor to a frontline coupling reagent, especially in the TCFH-NMI system, underscores its value. This combination provides a robust, mild, and highly efficient method for constructing challenging amide bonds with minimal racemization.[8][16] Its operational simplicity, cost-effectiveness, and the ease of byproduct removal make TCFH an indispensable reagent for researchers in peptide synthesis and drug discovery, enabling the construction of complex molecules with greater efficiency and control.[8][17]

References

- Vertex AI Search. (n.d.). Understanding TCFH: A Key Intermediate for Advanced Coupling Reagents.

- Morressier. (2023, March 26). TCFH as a mild, green, non-sensitizing coupling reagent.

- Wikipedia. (n.d.). TCFH.

- American Chemical Society. (2025). TCFH–NMI as a modern and general reagent for acylation reactions. ACS Fall 2025.

-

Beutner, G. L., et al. (2018). TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations. Organic Letters, 20(14), 4238–4242. [Link]

- Luxembourg Bio Technologies. (2020, July 5). TCFH – a safe, affordable reagent for ester and difficult amide synthesis.

- TargetMol. (n.d.). This compound.

- ChemicalBook. (n.d.). This compound.

- Sigma-Aldrich. (n.d.). Chloro-N,N,N′,N′-tetramethylformamidinium hexafluorophosphate.

- American Chemical Society. (2025). Green ketone synthesis with TCFH–NMI. ACS Fall 2025.

- National Center for Biotechnology Information. (n.d.). Chloro-N,N,N',N'-tetramethylformamidinium Hexafluorophosphate. PubChem Compound Database.

- Vertex AI Search. (n.d.). Maximizing Amide Bond Formation: A Guide to TCFH in Peptide Synthesis.

- Refubium - Freie Universität Berlin. (n.d.). Synthesis of Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH).

- Suzhou Highfine Biotech. (2024, April 19). TCFH - a powerful condensation reagent.

- Synfacts. (n.d.). Beyond Amide Bond Formation: TCFH as a Reagent for Esterification.

- Royal Society of Chemistry. (n.d.). General chemoselective hindered amide coupling enabled by TCFH-catalytic Oxyma and transient imine protection. Chemical Communications.

- Reddit. (2024, August 22). Best peptide coupling method in DMF?. r/Chempros.

- ResearchGate. (2018, June). TCFH–NMI: Direct Access to N -Acyl Imidazoliums for Challenging Amide Bond Formations.

- ResearchGate. (n.d.). Beyond Amide Bond Formation: TCFH as a Reagent for Esterification.

- Hubei Vanz Pharm Inc. (2024, April 19). The golden combination of efficient acid-amine condensation: TCFH-NMI.

-

Vosburg, D. A., et al. (2022). Facile Amide Bond Formation with TCFH–NMI in an Organic Laboratory Course. Journal of Chemical Education, 99(11), 3850–3856. [Link]

- Aapptec Peptides. (n.d.). Coupling Reagents.

- BenchChem. (2025). HATU vs. HBTU: A Comparative Guide to Peptide Coupling Efficiency.

- Harvey Mudd College. (2022, October 3). Facile Amide Bond Formation with TCFH–NMI in an Organic Laboratory Course.

Sources

- 1. nbinno.com [nbinno.com]

- 2. luxembourg-bio.com [luxembourg-bio.com]

- 3. TCFH - Wikipedia [en.wikipedia.org]

- 4. This compound | 207915-99-9 | Benchchem [benchchem.com]

- 5. Green ketone synthesis with TCFH–NMI - American Chemical Society [acs.digitellinc.com]

- 6. Chloro-N,N,N',N'-tetramethylformamidinium Hexafluorophosphate | C5H12ClF6N2P | CID 10989639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Chloro-N,N,N ,N -tetramethylformamidinium hexafluorophosphate = 98.0 T 207915-99-9 [sigmaaldrich.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. TCFH - a powerful condensation reagent [en.highfine.com]

- 10. Facile Amide Bond Formation with TCFH–NMI in an Organic Laboratory Course - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The golden combination of efficient acid-amine condensation: TCFH-NMI [en.highfine.com]

- 12. peptide.com [peptide.com]

- 13. benchchem.com [benchchem.com]

- 14. TCFH as a mild, green, non-sensitizing coupling reagent [morressier.com]

- 15. uro.hmc.edu [uro.hmc.edu]

- 16. researchgate.net [researchgate.net]

- 17. TCFH–NMI as a modern and general reagent for acylation reactions - American Chemical Society [acs.digitellinc.com]

An In-Depth Technical Guide to TCFH in Peptide Synthesis: Mechanism, Application, and Best Practices

Abstract

The synthesis of peptides, a cornerstone of modern drug development and biochemical research, demands coupling reagents that offer high efficiency, minimal side reactions, and robust performance, especially with sterically hindered or challenging amino acid sequences. N,N,N',N'-Tetramethylchloroformamidinium hexafluorophosphate (TCFH) has emerged as a potent and versatile reagent that addresses many of these challenges. This guide provides a comprehensive technical overview of TCFH, detailing its physicochemical properties, core mechanisms of action, and field-proven advantages. We will explore its dual reactivity pathways, which are dependent on the choice of base, and provide detailed, step-by-step protocols for both solution-phase and solid-phase peptide synthesis (SPPS). Through a comparative analysis with other common coupling reagents and a discussion on managing side reactions, this document serves as an essential resource for researchers, scientists, and process chemists seeking to optimize their peptide synthesis workflows.

Introduction: The Role of TCFH in Modern Peptide Chemistry

The formation of the amide bond is the fundamental reaction in peptide synthesis. The direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable, necessitating the use of "coupling reagents" to activate the carboxylic acid, transforming it into a highly reactive electrophile. The ideal coupling reagent should provide rapid and complete acylation with negligible racemization of the chiral amino acid centers.

While numerous reagents have been developed, from classic carbodiimides (DCC, DIC) to widely used onium salts (HATU, HBTU), each carries a distinct profile of reactivity, cost, and safety.[1] TCFH, a stable, crystalline solid, has carved a significant niche by offering a unique combination of high reactivity and versatility.[2] It serves not only as a highly effective coupling reagent in its own right but also as a stable precursor for other reagents like HBTU and TFFH.[3] Its particular strength lies in tackling difficult couplings, such as those involving hindered amino acids or poorly nucleophilic amines, where other reagents may falter.[4]

This guide delves into the chemistry of TCFH, providing the technical insights necessary to leverage its full potential in the laboratory and at scale.

Physicochemical Properties of TCFH

Proper handling and storage are predicated on a clear understanding of a reagent's physical properties. TCFH is a non-hygroscopic, white crystalline solid, which simplifies handling and weighing compared to more sensitive reagents.[2][5]

| Property | Value | Reference(s) |

| IUPAC Name | [chloro(dimethylamino)methylidene]-dimethylazanium; hexafluorophosphate | [6] |

| Molecular Formula | C₅H₁₂ClF₆N₂P | [5] |

| Molar Mass | 280.58 g·mol⁻¹ | [6] |

| Appearance | White to off-white crystalline solid | [5][6] |

| Melting Point | 100–104 °C | [5][6] |

| Storage | Store in a freezer (-20°C) under an inert atmosphere | [5] |

| Solubility | Soluble in acetonitrile (MeCN), DMF; poor solubility in DCM, Toluene | [7] |

Core Mechanism of Action: A Tale of Two Pathways

The mechanistic pathway of TCFH is a direct function of the base employed during the activation step. This choice is the most critical experimental parameter, dictating the nature of the activated intermediate and, consequently, the reactivity and selectivity of the coupling reaction.

Pathway A: Activation with Weakly Lewis Basic Amines (e.g., DIPEA)

When a common, non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) is used, TCFH activates the carboxylic acid to form a highly reactive acyl chloride or, potentially, a symmetric anhydride.[6] This pathway is effective for many standard couplings. The base (DIPEA) acts as a proton scavenger, neutralizing the HCl generated during the formation of the acyl chloride and the subsequent aminolysis.

Pathway B: Activation with Strongly Lewis Basic Amines (e.g., NMI)

A paradigm shift in reactivity occurs when a nucleophilic base, specifically N-methylimidazole (NMI), is used. This combination leads to the in situ formation of a highly reactive N-acyl imidazolium ion*.[7][8] This intermediate is significantly more electrophilic than the corresponding active esters formed by many other reagents, delivering reactivity comparable to that of an acid chloride but with the operational simplicity of modern onium salts.[7][9]

The TCFH-NMI system is the cornerstone of TCFH's reputation for excellence in challenging couplings. It can overcome the steric hindrance of bulky amino acids and the low nucleophilicity of deactivated amines, achieving high yields where other methods fail.[3][8] Crucially, the reaction proceeds under effectively neutral conditions, and the high reaction rate kinetically disfavors the competing racemization pathway, preserving stereochemical integrity.[3][7]

Field-Proven Advantages & Comparative Analysis

The choice of a coupling reagent is a multi-factorial decision balancing efficiency, cost, safety, and the specific demands of the peptide sequence. TCFH offers a compelling profile across these metrics.

-

Exceptional Reactivity: The TCFH-NMI system is particularly effective for coupling sterically hindered acids and poorly nucleophilic amines, often providing near-quantitative yields where reagents like HATU or COMU yield only traces of product.[3][4]

-

Suppression of Racemization: The high rate of aminolysis from the N-acyl imidazolium intermediate outcompetes the rate of oxazolone formation, the primary pathway for racemization.[7][10] In comparative studies, the TCFH-NMI system showed significantly less epimerization (<1%) than reagents like PyBrOP (9%) for sensitive substrates.[3]

-

Simplified Workup: The primary byproducts of the reaction, tetramethylurea and NMI salts, are highly water-soluble, allowing for straightforward removal via aqueous workup or filtration, which is a significant advantage for both solution-phase and large-scale synthesis.[7]

-

Enhanced Safety Profile: Unlike many common coupling reagents such as HATU and EDAC, TCFH is not a skin sensitizer.[11] Furthermore, it avoids the use of potentially explosive benzotriazole additives (e.g., HOBt, HOAt) required by many other onium salts.[12]

-

Versatility: Beyond the NMI system, TCFH can be paired with additives like OxymaPure or HOAt to generate the corresponding active esters, providing chemists with a flexible toolkit to fine-tune reactivity for specific applications, including bioconjugation.[3][13]

| Reagent | Class | Key Advantages | Key Disadvantages | Racemization Risk |

| TCFH-NMI | Chloroformamidinium | Excellent for hindered couplings; low racemization; simple workup; good safety profile.[3][7] | Byproduct (tetramethylurea) is a teratogen.[6] | Very Low |

| HATU/HBTU | Aminium/Uronium | High efficiency; well-established.[14] | Contain potentially explosive benzotriazole moiety; can be skin sensitizers; higher cost.[12] | Low to Moderate |

| DIC/Oxyma | Carbodiimide | Cost-effective; no explosive potential.[6] | Slower reaction times; can be less efficient for hindered couplings; byproduct can be difficult to remove.[6] | Low (with additive) |

| PyBOP | Phosphonium | Good efficiency; low racemization.[10] | Forms carcinogenic HMPA as a byproduct.[12] | Low |

| COMU | Aminium/Uronium | Safer (Oxyma-based); high efficiency.[12] | Higher cost. | Very Low |

Experimental Protocols

The following protocols provide a validated starting point for the application of TCFH. Optimization of stoichiometry, solvent, and reaction time may be required for specific substrates.

Protocol 1: Solution-Phase Amide Coupling (TCFH-NMI Method)

This protocol is adapted from a validated procedure for general amide synthesis and is highly effective for challenging substrates.[11]

Materials:

-

Carboxylic Acid (e.g., Fmoc-L-Val-OH)

-

Amine (e.g., H-Gly-OMe·HCl)

-

TCFH (1.1 equivalents)

-

N-methylimidazole (NMI) (2.1 - 3.5 equivalents)

-

Acetonitrile (MeCN), anhydrous grade

-

Water (for workup)

Procedure:

-

Reactant Setup: In a clean, dry reaction vial equipped with a magnetic stir bar, combine the carboxylic acid (1.0 eq) and the amine (1.0 eq). If the amine is a hydrochloride salt, an additional equivalent of a non-nucleophilic base (e.g., DIPEA) or NMI should be added for salt neutralization.

-

Solvent and Base Addition: Add acetonitrile to achieve a concentration of approximately 0.5 M. Add N-methylimidazole (2.1 eq).

-

Initiation: Add TCFH (1.1 eq) to the stirred solution in a single portion at room temperature. The reaction is typically rapid.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS. Couplings are often complete within 30-60 minutes.

-

Workup and Isolation: Upon completion, add water (approx. 3 volumes relative to MeCN) to the reaction mixture. This will precipitate the product while the water-soluble byproducts (tetramethylurea, NMI salts) remain in the aqueous phase.

-

Purification: Cool the mixture in an ice bath for 10-15 minutes to maximize precipitation. Isolate the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Protocol 2: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a standard coupling cycle within an Fmoc-SPPS workflow using TCFH-NMI for activation.

Procedure for a Single Coupling Cycle:

-

Resin Preparation: Ensure the resin-bound peptide has a free N-terminal amine following a standard Fmoc-deprotection step (e.g., 2 x 10 min treatment with 20% piperidine in DMF) and subsequent DMF washes.[15]

-

Activation Solution: In a separate vessel, dissolve the incoming Fmoc-amino acid (3-5 eq relative to resin loading) in DMF. Add NMI (6-10 eq) followed by TCFH (3-5 eq). Allow the solution to pre-activate for 2-5 minutes.

-

Causality Note: Using a slight excess of reagents ensures the coupling reaction is driven to completion, which is a core principle of SPPS.[15]

-

-

Coupling: Add the activation solution to the reaction vessel containing the washed, deprotected peptide-resin. Agitate the mixture via shaking or nitrogen bubbling for 45-60 minutes at room temperature.

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and soluble byproducts.

-

Confirmation (Optional): Perform a qualitative test (e.g., Kaiser test) to confirm the absence of free primary amines, indicating a complete coupling reaction. If the test is positive, a second coupling (recouple) may be necessary.

-

Progression: Proceed to the Fmoc-deprotection step for the newly added residue to prepare for the next coupling cycle.

Conclusion

This compound (TCFH) is a powerful and versatile coupling reagent that offers significant advantages in modern peptide synthesis. Its true potential is realized through the strategic choice of a base, with the TCFH-NMI combination providing a robust and highly effective method for generating reactive N-acyl imidazolium intermediates. This system excels in challenging synthetic contexts, delivering high yields with minimal racemization while offering practical benefits in handling, safety, and purification. By understanding its core mechanisms and applying the validated protocols outlined in this guide, researchers and drug development professionals can effectively integrate TCFH into their workflows to overcome synthetic hurdles and produce high-quality peptides with greater efficiency.

References

-

Wikipedia contributors. (2023). TCFH. Wikipedia, The Free Encyclopedia. [Link]

-

Beutner, G. L., et al. (2018). TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations. ResearchGate. [Link]

-

Beutner, G. L., et al. (2018). TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations. Organic Letters, 20(14), 4218–4222. [Link]

-

Luis, N. R., et al. (2023). Beyond Amide Bond Formation: TCFH as a Reagent for Esterification. HMC Undergraduate Research. [Link]

-

Albericio, F., et al. (2020). Choosing the Right Coupling Reagent for Peptides. A Twenty-Five-Year Journey. ResearchGate. [Link]

-

AAPPTec. (n.d.). Coupling Reagents. [Link]

-

ChemBK. (2024). N,N,N'',N''-TETRAMETHYLCHLOROFORMAMIDINIUM HEXAFLUOROPHOSPHATE (TCFH). [Link]

-

Hansen, P. R., & Oddo, A. (2015). Fmoc Solid-Phase Peptide Synthesis. Methods in Molecular Biology, 1348, 33-50. [Link]

-

ResearchGate. (n.d.). TCFH–NMI: Direct Access to N -Acyl Imidazoliums for Challenging Amide Bond Formations. [Link]

-

Springer Nature Experiments. (n.d.). Fmoc Solid-Phase Peptide Synthesis. [Link]

-

Bockman, M. R., et al. (2022). Facile Amide Bond Formation with TCFH–NMI in an Organic Laboratory Course. Journal of Chemical Education, 99(11), 3823–3829. [Link]

-

Chen, K., et al. (2021). General chemoselective hindered amide coupling enabled by TCFH-catalytic Oxyma and transient imine protection. Chemical Communications, 57(80), 10397-10400. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. luxembourg-bio.com [luxembourg-bio.com]

- 4. chempep.com [chempep.com]

- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. A Practical Green Amidation Strategy: Exploration and Application of TCFH-NMI in Aqueous Media [en.highfine.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Facile Amide Bond Formation with TCFH–NMI in an Organic Laboratory Course - PMC [pmc.ncbi.nlm.nih.gov]

- 12. peptide.com [peptide.com]

- 13. General chemoselective hindered amide coupling enabled by TCFH-catalytic Oxyma and transient imine protection - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to N,N,N',N'-Tetramethylchloroformamidinium Hexafluorophosphate (TCFH)

Abstract

N,N,N',N'-Tetramethylchloroformamidinium hexafluorophosphate, commonly known as TCFH, has emerged as a versatile and powerful reagent in modern organic synthesis.[1] Initially recognized as a stable precursor for more complex uronium and guanidinium-based coupling reagents, its utility as a standalone condensing agent is now well-established.[2][3] This guide provides an in-depth analysis of the physical and chemical properties of TCFH, its mechanistic behavior with various nucleophiles, and field-proven protocols for its application. We will explore its role in the formation of amides, esters, and thioesters, particularly in challenging synthetic contexts such as sterically hindered substrates and racemization-prone couplings.[4][5] Safety, handling, and the strategic advantages of TCFH over other coupling agents are also discussed, providing researchers and drug development professionals with a comprehensive resource for leveraging this efficient reagent.

Core Physicochemical Properties

TCFH is a white crystalline solid that is commercially available from various suppliers.[6][7] Its stability and ease of handling, relative to many other highly reactive coupling agents, contribute to its growing popularity in both academic and industrial settings.[2] Proper storage is crucial to maintain its reactivity; it should be kept in a cool (2-8°C), dry place, sealed away from moisture.[7][8]

| Property | Value | Source(s) |

| IUPAC Name | [chloro(dimethylamino)methylidene]-dimethylazanium hexafluorophosphate | [6] |

| Synonyms | Chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate | [7] |

| CAS Number | 94790-35-9 | [6] |

| Molecular Formula | C₅H₁₂ClF₆N₂P | [6][7] |

| Molar Mass | 280.58 g·mol⁻¹ | [6][7] |

| Appearance | White to off-white crystalline powder/solid | [6][7] |

| Melting Point | 100–101 °C (212–214 °F) | [6] |

| Purity | ≥98.0% | [7] |

| Storage | 2-8°C, sealed, away from moisture | [7][8] |

Solubility Profile: TCFH is soluble in a range of organic solvents, with acetonitrile being the most common medium for its reactions.[5][6] While it has poor solubility in some solvents, leading to heterogeneous mixtures, reactions in acetonitrile are typically homogeneous.[5][9] The byproducts of its reactions, notably tetramethylurea and N-methylimidazole (NMI) salts, are highly water-soluble, which greatly simplifies product isolation through aqueous workup or direct crystallization.[5][6] For in vivo applications, formulations in DMSO, PEG300, Tween-80, and saline have been described to achieve clear solutions.[8]

Chemical Reactivity and Mechanism of Action

The primary function of TCFH is the activation of carboxylic acids to facilitate nucleophilic acyl substitution.[4] Its versatility stems from its ability to generate different highly electrophilic intermediates, the nature of which is dictated by the choice of base and other additives.[1][2] This tunable reactivity allows chemists to optimize conditions for specific substrates and desired outcomes.

The Role of the Base: Directing the Activation Pathway

The choice of a Brønsted or Lewis base is critical in a TCFH-mediated coupling. The base not only neutralizes the hexafluorophosphoric acid formed but also directs the mechanism toward the formation of a specific activated species.

-

With Weakly Lewis Basic Amines (e.g., DIPEA): In the presence of a hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), TCFH reacts with a carboxylic acid to form a highly reactive acid chloride or, in some cases, a symmetric anhydride.[6] These intermediates are potent acylating agents suitable for many standard couplings.

-

With Strongly Lewis Basic Amines (e.g., NMI): The combination of TCFH with N-methylimidazole (NMI) is particularly effective for challenging amide bond formations.[5] This system proceeds via the in situ generation of a highly reactive N-acyl imidazolium ion.[5][10] This intermediate is more electrophilic than the corresponding N-acyl imidazole and delivers reactivity comparable to an acid chloride but with the operational simplicity of modern uronium reagents.[5] A key advantage of using NMI (pKa of ~7) is the minimization of epimerization at adjacent stereogenic centers, a common side reaction under more basic conditions.[6]

Figure 1: General mechanism of TCFH-mediated carboxylic acid activation.

Scope of Applications

TCFH's utility extends beyond standard peptide synthesis to a wide range of acyl transfer reactions.

-

Amide Bond Formation: This is the most common application of TCFH. It is highly effective for coupling sterically hindered or electron-deficient amines and acids where other reagents may fail.[1][4] The TCFH-NMI system is particularly noteworthy for its high yields and low racemization, even in notoriously difficult couplings involving residues like aminoisobutyric acid (Aib).[2][5]

-

Esterification: TCFH can be used for the synthesis of esters from carboxylic acids and alcohols.[1][4] Studies have shown that using pyridine as the base leads to the formation of a symmetric anhydride intermediate, which then reacts with the alcohol.[11] This method is effective for acylating a range of substrates, including hindered secondary alcohols.[12]

-

Thioesterification: The synthesis of thioesters is also achievable.[1][4] Due to the high reactivity of thiols with TCFH itself, the protocol requires pre-activation of the carboxylic acid with the TCFH-NMI system before the thiol nucleophile is introduced.[11]

-

Precursor for Other Coupling Reagents: TCFH is a key industrial intermediate for the synthesis of more complex and widely used uronium/guanidinium salts, including HBTU, HATU, HCTU, and TFFH.[2][3][6] Its role as a foundational building block underscores its importance in the field of peptide chemistry.[3]

Figure 2: TCFH as a central precursor for other coupling reagents.

Experimental Protocols & Methodologies

The following protocols are generalized from established literature procedures and should be adapted for specific substrates.

Protocol: Challenging Amide Bond Formation using TCFH-NMI

This protocol is optimized for high yields and minimal epimerization, leveraging the N-acyl imidazolium pathway.[5][10]

Workflow Diagram:

Figure 3: Workflow for TCFH-NMI mediated amidation.

Step-by-Step Methodology:

-

Reagent Charging: In a reaction vessel, charge the carboxylic acid (1.0 equiv), the amine nucleophile (1.0-1.2 equiv), and N-methylimidazole (NMI, 2.0-3.5 equiv).

-

Solvent Addition: Add acetonitrile (MeCN) as the solvent. The reaction is typically run at a concentration that ensures a homogeneous solution.[5]

-

TCFH Addition: Add TCFH (1.1-1.5 equiv) to the stirred solution at ambient temperature. For large-scale reactions or those with significant exotherms, TCFH may be added in portions.[13]

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The coupling is often rapid, with high conversion observed in under an hour.[5][9] Monitor the reaction progress by a suitable analytical method (e.g., HPLC, TLC).

-

Product Isolation: Upon completion, add water to the reaction mixture. The desired amide product, if a solid, will typically precipitate while the tetramethylurea and NMI salt byproducts remain dissolved in the aqueous MeCN mixture.[5][10]

-

Purification: Collect the solid product by filtration, wash with water, and dry under vacuum. This procedure often yields the product in high purity without the need for column chromatography.[10]

Protocol: Esterification using TCFH-Pyridine

This protocol utilizes an anhydride intermediate for the synthesis of esters.[11]

Step-by-Step Methodology:

-

Reagent Charging: To a solution of the carboxylic acid (1.0 equiv) and the alcohol (1.2 equiv) in a suitable solvent like dichloromethane (DCM), add pyridine (3.0 equiv).

-

TCFH Addition: Add TCFH (1.2 equiv) to the mixture.

-

Reaction: Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC or HPLC.

-

Workup: Perform a standard aqueous workup to remove pyridine salts and other water-soluble impurities. The organic layer is then dried and concentrated.

-

Purification: Purify the crude product by column chromatography to yield the pure ester.

Safety, Handling, and Toxicological Profile

While TCFH is considered a safer alternative to many coupling reagents, proper laboratory practice is mandatory.[10][14]

-

Hazard Identification: TCFH is classified as a skin irritant (H315) and a serious eye irritant (H319).[15] It may also cause respiratory irritation (H335).[6] The sensitization potential is low compared to other reagents like HBTU or carbodiimides.[6][10]

-

Byproduct Toxicity: A significant consideration is the primary byproduct, tetramethylurea, which has demonstrated teratogenic activity in laboratory animals.[6] Therefore, exposure should be minimized, and waste should be handled appropriately.

-

Personal Protective Equipment (PPE): Always handle TCFH in a well-ventilated fume hood.[16] Wear suitable protective clothing, chemical-resistant gloves (tested to EN 374), and safety glasses with side shields.[15][16][17]

-

Handling: Avoid the formation of dust and aerosols.[15][16] Use non-sparking tools and prevent electrostatic discharge.[15]

-

First Aid Measures:

-

Skin Contact: Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water.[15][16]

-

Eye Contact: Rinse cautiously with fresh water for at least 15 minutes, holding the eyelids apart. Seek immediate medical attention.[15][16]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[15][17]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Call a physician or poison control center immediately.[15]

-

-

Storage and Stability: Store in a tightly closed container in a cool (2-8°C), dry, and well-ventilated place.[7][16] TCFH is a reasonably stable solid when stored correctly.[2]

Concluding Remarks: The Strategic Value of TCFH

TCFH has firmly established itself as a cornerstone reagent in synthetic chemistry. Its value is multifaceted, offering a powerful combination of reactivity, versatility, and operational simplicity.

Key Advantages:

-

High Reactivity: Enables the coupling of challenging, sterically demanding substrates where other reagents show limited efficacy.[2][4]

-

Tunable Mechanism: The choice of base allows for the targeted formation of different activated intermediates, providing synthetic flexibility.[2][6]

-

Suppression of Racemization: The TCFH-NMI system provides a mildly basic environment that minimizes epimerization of chiral centers.[5][6]

-

Simplified Workup: The high water solubility of its major byproducts facilitates simple, chromatography-free isolation procedures.[5][6][10]

-

Improved Safety Profile: TCFH is not a skin sensitizer, offering a distinct advantage over commonly used carbodiimides and other uronium salts.[6][10][14]

-

Economic Viability: As a commercially available and relatively inexpensive reagent, it is a practical choice for both small-scale research and large-scale industrial applications.[5]

References

-

Wikipedia. TCFH. [Link]

-

Xinghui Pharma. Maximizing Amide Bond Formation: A Guide to TCFH in Peptide Synthesis. [Link]

-

Aapptec Peptides. TCFH [207915-99-9]. [Link]

-

Beutner, G. L., et al. (2018). TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations. Organic Letters, 20(14), 4218–4222. [Link]

-

Carl ROTH. Safety Data Sheet: Chlorotetramethylformamidiniumhexafluorophosphate. [Link]

-

Aapptec. Safety Data Sheet: Chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate. [Link]

-

Carl ROTH. Safety Data Sheet: Chlorotetramethylformamidiniumhexafluorophosphate (UK). [Link]

-

Luis, N. R., et al. (2023). Beyond Amide Bond Formation: TCFH as a Reagent for Esterification. HMC Undergraduate Research Opportunities. [Link]

-

ResearchGate. Beyond Amide Bond Formation: TCFH as a Reagent for Esterification. [Link]

-

Xinghui Pharma. Understanding TCFH: A Key Intermediate for Advanced Coupling Reagents. [Link]

-

Sherwood, T. C., et al. (2022). Facile Amide Bond Formation with TCFH–NMI in an Organic Laboratory Course. Journal of Chemical Education, 99(11), 3749-3755. [Link]

-

Aapptec Peptides. Coupling Reagents. [Link]

-

American Chemical Society. (2025). Green ketone synthesis with TCFH–NMI. [Link]

-

ACS Publications. TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations. [Link]

-

National Center for Biotechnology Information. Chloro-N,N,N',N'-tetramethylformamidinium Hexafluorophosphate. [Link]

-

Carl ROTH. Chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate (TCFH), 100 g. [Link]

-

Morressier. TCFH as a mild, green, non-sensitizing coupling reagent. [Link]

-

Krska, S. W., et al. (2025). Tetramethylchloroformamidinium Hexafluorophosphate–N-Methylimidazole Amidation in Water: Successes, Limitations, and a Regression Model for Prediction. Organic Process Research & Development. [Link]

-

Xinghui Pharma. Optimizing Amide Bond Formation: TCFH Applications and Sourcing. [Link]

Sources

- 1. TCFH - a powerful condensation reagent [en.highfine.com]

- 2. luxembourg-bio.com [luxembourg-bio.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. TCFH - Wikipedia [en.wikipedia.org]

- 7. luxembourg-bio.com [luxembourg-bio.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Facile Amide Bond Formation with TCFH–NMI in an Organic Laboratory Course - PMC [pmc.ncbi.nlm.nih.gov]

- 11. uro.hmc.edu [uro.hmc.edu]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. TCFH as a mild, green, non-sensitizing coupling reagent [morressier.com]

- 15. chemicalbook.com [chemicalbook.com]

- 16. carlroth.com [carlroth.com]

- 17. peptide.com [peptide.com]

N,N,N',N'-Tetramethylchloroformamidinium hexafluorophosphate CAS number

An In-Depth Technical Guide to N,N,N',N'-Tetramethylchloroformamidinium Hexafluorophosphate (TCFH)

For researchers, chemists, and professionals in drug development, the efficient and reliable formation of amide bonds is a cornerstone of molecular synthesis. This guide provides a comprehensive technical overview of this compound (TCFH), a versatile and powerful coupling reagent. We will move beyond simple protocols to explore the mechanistic underpinnings, comparative advantages, and practical applications of TCFH, empowering you to optimize your synthetic strategies.

Core Compound Profile and Physicochemical Properties

This compound, commonly known by its acronym TCFH, is an electrophilic amidine reagent.[1] It is a stable, crystalline solid, making it convenient to handle and store compared to liquid or air-sensitive reagents.

Identifiers:

-

IUPAC Name: [chloro(dimethylamino)methylidene]-dimethylazanium hexafluorophosphate[1][2]

-

Common Synonyms: TCFH, Chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate[1]

Diagram: Chemical Structure of TCFH

Caption: Structure of the TCFH ion pair.

Table 1: Physicochemical Properties of TCFH

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₂ClF₆N₂P | [1][3] |

| Molar Mass | 280.58 g·mol⁻¹ | [1][2][4] |

| Appearance | White to off-white crystalline solid/powder | [1][3] |

| Melting Point | 99-112 °C | [3] |

| Storage Temperature | 2-8°C, keep dry and under inert atmosphere | [5][6] |

The Engine of Reactivity: Mechanistic Pathways of Carboxylic Acid Activation

TCFH's primary function is to activate carboxylic acids, converting the hydroxyl group into a better leaving group and rendering the carbonyl carbon highly susceptible to nucleophilic attack.[7] The true elegance of TCFH lies in its ability to generate different reactive intermediates based on the choice of base, allowing the chemist to tailor the reactivity to the specific challenge at hand.

Pathway A: The Acid Chloride/Anhydride Route (with Weakly Lewis Basic Amines)

When a sterically hindered, weakly Lewis basic amine such as N,N-diisopropylethylamine (DIPEA) is used, TCFH reacts with a carboxylic acid to generate a highly reactive acid chloride or a symmetric anhydride in situ.[1] These classic acylating agents are potent enough for many standard amide bond formations.

Diagram: Acid Chloride Pathway

Caption: Generation of an acid chloride intermediate using TCFH and DIPEA.

Pathway B: The N-Acyl Imidazolium Route (with Strongly Lewis Basic Amines)

For more challenging couplings, such as those involving sterically hindered substrates or electron-deficient amines, a more potent activation strategy is required. The combination of TCFH with a strongly Lewis basic amine like N-methylimidazole (NMI) provides a powerful solution.[1][8] This mixture generates a highly electrophilic N-acyl imidazolium ion in situ.[4][8] These intermediates are significantly more reactive than acid chlorides or standard active esters, driving difficult reactions to completion.[8] A key advantage of using NMI is its relatively low pKa, which helps to minimize the epimerization of chiral centers adjacent to the activated carbonyl group.[1]

Diagram: N-Acyl Imidazolium Pathway

Caption: High-reactivity pathway via an N-acyl imidazolium intermediate.

TCFH in the Landscape of Coupling Reagents: A Comparative Analysis

The development of coupling reagents has evolved from carbodiimides to phosphonium salts (e.g., BOP, PyBOP) and subsequently to the now widely used aminium/uronium salts (e.g., HBTU, HATU).[9][10] TCFH is a foundational member of the aminium/uronium class and serves as a precursor to many others, including HBTU and TFFH.[11][12]

While reagents like HBTU and HATU were initially thought to be uronium salts, they were later confirmed by X-ray crystallography to exist as the more stable guanidinium isomers.[13] This distinction is important, as the true uronium form can be more reactive.[13] TCFH offers a direct route to potent acylating species without the complexity of these larger, additive-based reagents.

Table 2: Comparison of Common Coupling Reagents

| Reagent | Class | Key Advantages | Key Disadvantages |

| TCFH | Aminium Salt | Versatile (multiple pathways), cost-effective, precursor to other reagents, lower sensitization potential.[1][12] | Byproduct (tetramethylurea) is a teratogen.[1] |

| HATU | Guanidinium Salt | High reactivity, low racemization (due to HOAt).[10] | Higher cost, potentially explosive nature of HOAt-based reagents.[14] |

| HBTU | Guanidinium Salt | Good reactivity, widely used, stable.[10] | Can cause guanidinylation of the N-terminal amine as a side reaction.[10] |

| PyBOP | Phosphonium Salt | High reactivity, clean reactions (no guanidinylation).[10] | Byproduct (HMPA from BOP) is carcinogenic; phosphonium salts have moderate solution stability.[9][10] |

| EDC/DIC | Carbodiimide | Inexpensive, simple byproducts (ureas). | Lower reactivity for hindered systems, can form N-acylurea byproduct, higher racemization risk without additives. |

Field-Proven Protocols for Robust Amide Bond Formation

The following protocols are designed as a starting point. As a scientist, you must always optimize stoichiometry, reaction time, and temperature for your specific substrates.

Protocol 1: Standard Amide Coupling using TCFH/DIPEA

This protocol is suitable for most routine peptide couplings and amide syntheses.

-

Preparation: In a clean, dry flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq.) in a suitable anhydrous solvent (e.g., acetonitrile or DMF).

-

Activation: Add TCFH (1.05 eq.) to the solution, followed by the addition of DIPEA (2.5 eq.). Stir the mixture at room temperature for 10-15 minutes. The solution may become a slurry.

-

Coupling: Add the amine component (1.0 eq.), either neat or as a solution in the reaction solvent.

-

Reaction: Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 1-4 hours at room temperature.

-

Work-up: Once the reaction is complete, quench with water or a mild aqueous acid (e.g., 5% citric acid). Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography or recrystallization as needed.

Diagram: General Experimental Workflow

Caption: A standardized workflow for TCFH-mediated amide synthesis.

Protocol 2: Challenging Amide Coupling using TCFH/NMI

This protocol is optimized for difficult couplings where standard methods fail.[8]

-

Preparation: Follow Step 1 from the standard protocol.

-

Activation: To the solution of the carboxylic acid, add TCFH (1.1 eq.) followed by N-methylimidazole (NMI) (3.0 eq.). Stir for 5-10 minutes at room temperature. The rapid formation of the highly reactive N-acyl imidazolium occurs.[8]

-

Coupling: Add the hindered or weakly nucleophilic amine (1.0 eq.).

-

Reaction & Work-up: Follow Steps 4-6 from the standard protocol. Reaction times may be faster due to the higher reactivity of the intermediate. High yields (often >93%) with minimal epimerization can be achieved.[4][8]

Expanding the Synthetic Toolkit: Beyond Amide Bonds

The utility of TCFH extends well beyond peptide chemistry. Its ability to activate carboxylic acids makes it a valuable reagent for other transformations.

-

Ester and Thioester Synthesis: TCFH can efficiently mediate the formation of esters and thioesters by reacting the activated carboxylic acid with alcohols or thiols, respectively.[1][7][12]

-

Bioconjugation: TCFH has proven effective in bioconjugation, particularly for attaching drug molecules to carriers or linking biomolecules where standard coupling reagents fail due to substrate inactivity.[15] For instance, it successfully produced ester prodrugs of the anticancer agent thiocoraline where other methods were ineffective.[15]

-

Precursor for Other Reagents: TCFH is a key starting material for the synthesis of other widely used uronium/guanidinium salts, including HBTU, HCTU, and the fluorinating agent TFFH.[11]

-

Pharmaceutical and Materials Science: The reagent plays a role in synthesizing active pharmaceutical ingredients (APIs), polymers, and materials for electrochemistry, such as electrolytes for batteries.[3][4]

Critical Safety and Handling Protocols

As with any laboratory chemical, proper handling of TCFH is paramount.

-

Hazards: TCFH is a potent eye irritant and a skin irritant.[1][16] Avoid inhalation of dust and direct contact with skin and eyes.[17][18]

-

Personal Protective Equipment (PPE): Always use safety goggles with side shields, chemical-resistant gloves (tested according to EN 374), and a lab coat.[5][16] A dust mask (e.g., N95) is recommended when handling the powder.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[16][18] Avoid dust formation.[5][17]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[5][18] It is hygroscopic and should be protected from moisture.[5] Recommended storage is refrigerated (2-8°C) under an inert atmosphere.[6]

-

Byproduct Toxicity: The major byproduct of TCFH-mediated reactions is tetramethylurea. This compound has demonstrated teratogenic activity in animal studies and should be handled and disposed of as a hazardous substance.[1]

Conclusion

This compound (TCFH) is more than just another coupling reagent; it is a versatile synthetic tool. Its stability, affordability, and mechanistic flexibility—particularly the ability to generate highly potent N-acyl imidazolium intermediates with NMI—make it an indispensable reagent for overcoming challenging amide bond formations.[8][12] By understanding its underlying chemistry and comparative advantages, researchers can leverage TCFH to accelerate the synthesis of complex peptides, pharmaceuticals, and novel materials with greater efficiency and control.

References

-

TCFH - Wikipedia. [Link]

-

Safety Data Sheet: Chlorotetramethylformamidiniumhexafluorophosphate. Carl ROTH. [Link]

-

The Uronium/Guanidinium Peptide Coupling Reagents. Angewandte Chemie International Edition. [Link]

-

Green ketone synthesis with TCFH–NMI. American Chemical Society. [Link]

-

Chloro-N,N,N',N'-tetramethylformamidinium Hexafluorophosphate. PubChem, National Institutes of Health. [Link]

-

3.8 Uronium/Guanidinium Salts. Science of Synthesis. [Link]

-

TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived from Oxyma-B. Molecules, PMC, NIH. [Link]

-

Synthesis of Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH). Refubium - Freie Universität Berlin. [Link]

-

TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations. Organic Letters, ACS Publications. [Link]

-

Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, ACS Publications. [Link]

-

Utilization of N,N,N′,N′-TetramethylfluoroformamidiniumHexafluorophosphate (TFFH) in Peptide and Organic Synthesis. SciSpace. [Link]

-

This compound (TCFH), a Powerful Coupling Reagent for Bioconjugation. ResearchGate. [Link]

-

This compound (TCFH), a powerful coupling reagent for bioconjugation. Bioconjugate Chemistry, PubMed. [Link]

Sources

- 1. TCFH - Wikipedia [en.wikipedia.org]

- 2. Chloro-N,N,N',N'-tetramethylformamidinium Hexafluorophosphate | C5H12ClF6N2P | CID 10989639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | 207915-99-9 | Benchchem [benchchem.com]

- 5. fishersci.com [fishersci.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. nbinno.com [nbinno.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]

- 11. luxembourg-bio.com [luxembourg-bio.com]

- 12. TCFH - a powerful condensation reagent [en.highfine.com]

- 13. users.uniwa.gr [users.uniwa.gr]

- 14. TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived from Oxyma-B - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound (TCFH), a powerful coupling reagent for bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. carlroth.com [carlroth.com]

- 17. chemicalbook.com [chemicalbook.com]

- 18. datasheets.scbt.com [datasheets.scbt.com]

The Strategic Advantage of TCFH: A Gateway to Advanced Coupling Reagents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis and drug development, the choice of coupling reagent is a critical determinant of success. Efficiency, yield, and the suppression of side reactions are paramount. While a plethora of coupling reagents are commercially available, a deeper understanding of their synthesis and interrelation can provide a significant strategic advantage in process optimization and cost management. This technical guide illuminates the pivotal role of N,N,N',N'-Tetramethylchloroformamidinium Hexafluorophosphate (TCFH) as a versatile and economical precursor for the synthesis of several widely used uronium and guanidinium-based coupling reagents, including HBTU, HATU, HCTU, and TFFH.

TCFH: More Than Just a Coupling Reagent

TCFH is a stable, crystalline solid that is itself an effective coupling reagent, particularly adept at activating carboxylic acids for amide bond formation, even with sterically hindered amino acids or weakly nucleophilic amines.[1][2][3] Its primary mechanism of action involves the in-situ generation of highly reactive intermediates such as acyl chlorides or, in the presence of N-methylimidazole (NMI), N-acyl imidazolium ions.[4][5] This reactivity makes TCFH a valuable tool in its own right for challenging coupling reactions.[6]

However, the true strategic value of TCFH lies in its role as a foundational building block for other, more specialized coupling reagents. Its synthesis from the inexpensive and readily available tetramethylurea makes it an economically attractive starting point for the in-house production of these critical reagents.[4]

The Synthetic Pathway: From TCFH to Advanced Coupling Reagents

The general principle behind the synthesis of uronium and guanidinium salts from TCFH involves the displacement of the chloride atom by a nucleophilic additive, typically a hydroxybenzotriazole derivative. This reaction is generally carried out under basic conditions.

Synthesis of HBTU

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) is a widely used coupling reagent that can be efficiently synthesized from TCFH and 1-hydroxybenzotriazole (HOBt).[1]

Reaction Mechanism:

The reaction proceeds through the nucleophilic attack of the hydroxyl group of HOBt on the electrophilic carbon of TCFH, leading to the displacement of the chloride ion and the formation of the HBTU core structure. The presence of a base is crucial to deprotonate the HOBt, increasing its nucleophilicity.

Experimental Protocol: Synthesis of HBTU from TCFH

Materials:

-

This compound (TCFH)

-

1-Hydroxybenzotriazole (HOBt)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Acetonitrile (anhydrous)

-

Diethyl ether (anhydrous)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve TCFH (1.0 equivalent) in anhydrous acetonitrile.

-

Add HOBt (1.0 equivalent) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add triethylamine or DIPEA (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, the precipitated triethylammonium or diisopropylethylammonium chloride is removed by filtration.

-

The filtrate is concentrated under reduced pressure.

-

The resulting crude product is triturated with anhydrous diethyl ether to induce precipitation of the HBTU.

-

The white solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum.

Expected Yield: >90%

Synthesis of HATU

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), known for its superior performance in reducing racemization, is synthesized from TCFH and 1-hydroxy-7-azabenzotriazole (HOAt) under basic conditions.[5]

Experimental Protocol: Synthesis of HATU from TCFH

Materials:

-

This compound (TCFH)

-

1-Hydroxy-7-azabenzotriazole (HOAt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Acetonitrile (anhydrous)

-

Diethyl ether (anhydrous)

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve TCFH (1.0 equivalent) and HOAt (1.0 equivalent) in anhydrous acetonitrile.

-

Cool the solution to 0 °C.

-

Add DIPEA (1.1 equivalents) dropwise with stirring.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.

-

Filter off the precipitated diisopropylethylammonium chloride.

-

Concentrate the filtrate in vacuo.

-

Induce precipitation of the product by adding anhydrous diethyl ether.

-

Collect the white crystalline product by filtration, wash with diethyl ether, and dry under vacuum.

Expected Yield: High

Synthesis of HCTU

O-(6-Chloro-1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HCTU), a highly efficient coupling reagent, is prepared by reacting TCFH with 6-chloro-1-hydroxybenzotriazole (6-Cl-HOBt) under basic conditions.[7]

Experimental Protocol: Synthesis of HCTU from TCFH

Materials:

-

This compound (TCFH)

-

6-Chloro-1-hydroxybenzotriazole (6-Cl-HOBt)

-

Triethylamine (TEA)

-

Dichloromethane (DCM, anhydrous)

-

Diethyl ether (anhydrous)

Procedure:

-

Suspend 6-Cl-HOBt (1.0 equivalent) in anhydrous dichloromethane.

-

Add triethylamine (1.1 equivalents) and stir until a clear solution is obtained.

-

In a separate flask, dissolve TCFH (1.0 equivalent) in anhydrous dichloromethane.

-

Add the TCFH solution to the 6-Cl-HOBt/TEA solution at room temperature with stirring.

-

Stir the reaction mixture for 2-4 hours.

-

Filter the reaction mixture to remove the triethylammonium chloride precipitate.

-

Concentrate the filtrate under reduced pressure.

-

Add anhydrous diethyl ether to the residue to precipitate the HCTU.

-

Collect the solid product by filtration, wash with diethyl ether, and dry.

Expected Yield: High

Synthesis of TFFH

Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate (TFFH) is synthesized from TCFH through a halogen exchange reaction.

Experimental Protocol: Synthesis of TFFH from TCFH

Materials:

-

This compound (TCFH)

-

Potassium fluoride (KF, anhydrous)

-

Acetonitrile (anhydrous)

-

Diethyl ether (anhydrous)

Procedure:

-

Dissolve TCFH in dry acetonitrile.

-

Add anhydrous potassium fluoride portionwise to the solution.

-

Stir the reaction mixture at room temperature for 3 hours.

-

Filter the mixture to remove the insoluble potassium chloride.

-

Evaporate the filtrate under reduced pressure.

-

Recrystallize the crude product from acetonitrile/diethyl ether to obtain pure TFFH as colorless crystals.

Expected Yield: ~62%

The TCFH Advantage: A Comparative Perspective

The primary motivation for synthesizing coupling reagents from TCFH is the potential for significant cost savings compared to purchasing them directly. Furthermore, having in-house control over the synthesis allows for on-demand production and quality control.

| Coupling Reagent | Precursors from TCFH Route | Key Advantages of TCFH Route | Performance Highlights of Final Reagent |

| HBTU | TCFH, HOBt | Economical, straightforward synthesis | Reliable, widely used, good for routine peptide synthesis.[8] |

| HATU | TCFH, HOAt | Access to a high-performance reagent at a lower cost | Superior in suppressing racemization, ideal for sensitive amino acids.[1][9] |

| HCTU | TCFH, 6-Cl-HOBt | Cost-effective production of a highly reactive reagent | Excellent for fast and difficult couplings.[9][10] |

| TFFH | TCFH, KF | Simple halogen exchange reaction | Efficient for the synthesis of acid fluorides.[1] |

Mechanistic Insights and Best Practices

The conversion of TCFH to uronium/guanidinium salts is a classic example of nucleophilic substitution at a Vilsmeier-type reagent. The choice of base and solvent can influence the reaction rate and the purity of the final product. Anhydrous conditions are crucial to prevent hydrolysis of TCFH and the resulting coupling reagents.

Conclusion: Empowering Synthesis through Strategic Sourcing

TCFH stands as a versatile and economically sound precursor for the synthesis of a range of high-performance coupling reagents. For research laboratories and pharmaceutical development teams, the ability to produce these reagents in-house from a common, cost-effective starting material offers a significant strategic advantage. This approach not only reduces operational costs but also provides greater control over the supply and quality of these critical synthetic tools. By understanding the chemistry and methodologies outlined in this guide, scientists can unlock the full potential of TCFH, paving the way for more efficient and economical synthesis of peptides and complex organic molecules.

References

- The Evolving Landscape of Peptide Coupling Reagents: A Cost-Benefit Analysis of BOP Reagent for Large-Scale Synthesis. Benchchem. Accessed December 31, 2025.

- HCTU. In: Wikipedia. ; 2023. Accessed December 31, 2025.

- HBTU Under the Microscope: A Comparative Guide to Racemization in Peptide Coupling. Benchchem. Accessed December 31, 2025.

- Beutner GL, Young IS, Davies ML, et al.

- Recent development of peptide coupling reagents in organic synthesis. Accessed December 31, 2025.

- comparative analysis of different peptide synthesis methods. Benchchem. Accessed December 31, 2025.

- Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. Accessed December 31, 2025.

- A Cost-Benefit Analysis of HBTU in Large-Scale Peptide Synthesis: A Comparative Guide. Benchchem. Accessed December 31, 2025.

- Maximizing Amide Bond Formation: A Guide to TCFH in Peptide Synthesis. Accessed December 31, 2025.

- Choosing the Right Coupling Reagent for Peptides. A Twenty-Five-Year Journey. Accessed December 31, 2025.

- HCTU vs. HOAt-Based Reagents: A Comparative Guide for Fast Peptide Synthesis. Benchchem. Accessed December 31, 2025.

- HCTU and TCTU. New coupling reagents: Development and industrial aspects. Accessed December 31, 2025.

- First total synthesis of hoshinoamide A. PMC. Accessed December 31, 2025.

- Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent. Accessed December 31, 2025.

- An In-depth Technical Guide to HOAt-Mediated Coupling Reactions. Benchchem. Accessed December 31, 2025.

- Microwave accelerated high speed solution synthesis of peptides employing HATU/HO

- TCFH. In: Wikipedia. ; 2023. Accessed December 31, 2025.

- APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. Published online May 1, 2011. Accessed December 31, 2025.

- Beyond Amide Bond Formation: TCFH as a Reagent for Esterific

- Vosburg DA, Luis NR, Chung KK, Hickey MR, Lin Z, Beutner GL. Facile Amide Bond Formation with TCFH–NMI in an Organic Laboratory Course. J Chem Educ. 2022;99(11):3747-3751.

- HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. Organic & Biomolecular Chemistry. Accessed December 31, 2025.

- Low-Cost, Fast, Conventional Peptide Synthesis With HCTU and Automated Peptide Synthesizers. American Laboratory. Published June 22, 2008. Accessed December 31, 2025.

- Hood CA, Fuentes G, Patel H, Page K, Menakuru M, Park JH. Fast conventional Fmoc solid-phase peptide synthesis with HCTU. J Pept Sci. 2008;14(1):97-101.

- A Comparative Guide to BOP Reagent vs. HBTU for Peptide Synthesis Efficiency. Benchchem. Accessed December 31, 2025.

- A Comparative Guide to HBTU and DIC Coupling Reagents in Peptide Synthesis. Benchchem. Accessed December 31, 2025.

- HATU vs. HBTU for the Coupling of Sterically Hindered Fmoc-Aib-OH. Benchchem. Accessed December 31, 2025.

- Exploring the Diverse Functions of HBTU in Peptide Synthesis. Suzhou Highfine Biotech. Published April 17, 2025. Accessed December 31, 2025.

- The Role of HOBt and HBTU in Peptide Coupling Reactions. Accessed December 31, 2025.

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. First total synthesis of hoshinoamide A - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TCFH - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. nbinno.com [nbinno.com]

- 7. HCTU - Wikipedia [en.wikipedia.org]

- 8. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]

- 9. americanlaboratory.com [americanlaboratory.com]

- 10. Fast conventional Fmoc solid-phase peptide synthesis with HCTU - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of TCFH: A Modern Solution for Robust Amide Bond Formation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Addressing a Perennial Challenge in Chemical Synthesis

The formation of the amide bond is a cornerstone of organic chemistry, fundamental to the synthesis of peptides, pharmaceuticals, and a vast array of functional materials. For decades, chemists have sought the "ideal" coupling agent: one that is efficient, rapid, minimizes side reactions like racemization, and is safe to handle. While classic reagents have paved the way, the increasing complexity of molecular targets, particularly in drug discovery and peptide synthesis, has necessitated the development of more potent and selective tools. This guide delves into the discovery and development of N,N,N',N'-tetramethylchloroformamidinium hexafluorophosphate (TCFH), a coupling agent that has emerged as a powerful solution for even the most challenging amide bond formations.

Initially recognized as a stable and accessible precursor for other well-known uronium and guanidinium salts like HBTU and HATU, TCFH's own potential as a standalone coupling reagent has been increasingly appreciated.[1][2] Its unique ability to activate carboxylic acids under mild conditions, especially when paired with a suitable base, offers a distinct advantage in modern synthetic chemistry. This guide provides a comprehensive overview of TCFH, from its mechanistic underpinnings to practical, field-proven protocols, offering researchers the insights needed to effectively integrate this versatile reagent into their synthetic workflows.

Mechanistic Insight: The Power of In Situ Activation

The efficacy of TCFH lies in its ability to generate highly reactive acylating intermediates in situ. The specific nature of this intermediate is dependent on the base employed in the reaction.

When TCFH is used in combination with a weakly Lewis basic amine, such as N,N-diisopropylethylamine (DIPEA), it is believed to generate an acid chloride or anhydride as the active acylating agent.[1]

However, the true power of TCFH is unlocked when it is paired with a strongly Lewis basic amine, most notably N-methylimidazole (NMI).[1][3][4] This combination leads to the formation of a highly electrophilic N-acyl imidazolium ion.[1][3][4] These intermediates exhibit reactivity comparable to acid chlorides, allowing for the rapid acylation of even hindered and electron-deficient amines.[1][4] A significant advantage of using NMI is its low pKa, which helps to minimize the epimerization of stereogenic centers adjacent to the activated carboxyl group.[1] Furthermore, the byproducts of this reaction, such as tetramethylurea and NMI hydrochloride, are highly water-soluble, greatly simplifying product isolation and purification.[1][3]

Figure 1: Mechanism of TCFH/NMI-mediated amide bond formation via an N-acyl imidazolium intermediate.

Key Advantages of TCFH as a Coupling Reagent

The adoption of TCFH in both academic and industrial laboratories can be attributed to a compelling set of advantages over many traditional and even other modern coupling reagents.

-

High Reactivity and Broad Scope: The TCFH-NMI system is particularly effective for challenging couplings, including those involving sterically hindered carboxylic acids and weakly nucleophilic amines.[4][5][6] It has demonstrated success where other reagents like HATU and COMU have failed, providing near-quantitative yields in difficult acylations.[2]

-

Suppression of Racemization: The mild, neutral conditions and the use of bases like NMI with a low pKa help to preserve the stereochemical integrity of chiral carboxylic acids, a critical factor in peptide synthesis and the development of chiral drugs.[1][7]

-

Simplified Workup and Purification: A significant practical benefit is the high water solubility of the reaction byproducts, tetramethylurea and the protonated base.[1][3] This often allows for simple product isolation through precipitation or extraction, avoiding the need for laborious chromatography.

-

Enhanced Safety Profile: Unlike many common coupling reagents such as HBTU, DCC, and EDAC, TCFH is not a skin sensitizer.[3][8] This makes it a safer alternative for routine laboratory use and large-scale synthesis.

-

Cost-Effectiveness and Availability: TCFH is commercially available and relatively inexpensive, especially considering its high efficiency.[4] It also serves as a readily available precursor for other complex coupling reagents, making it a strategic component in chemical synthesis.[2]

-

Versatility: Beyond amide bond formation, TCFH has been successfully employed in the synthesis of esters, thioesters, and ketones, highlighting its broad utility as an activation reagent.[1][7][9]

Comparative Performance Data

The following table summarizes the performance of TCFH in comparison to other commonly used coupling reagents in challenging amide bond formations.

| Coupling Reagent | Typical Yield | Racemization Potential | Workup Complexity | Safety Concerns |

| TCFH/NMI | Excellent (>90%)[4] | Low [1][7] | Low (water-soluble byproducts)[3] | Low (non-sensitizer)[3][8] |

| HATU/DIPEA | Very Good | Low | Moderate | Skin Sensitizer |

| HBTU/DIPEA | Very Good | Moderate | Moderate | Skin Sensitizer[8] |

| EDC/HOBt | Good | Moderate | Moderate | Skin Sensitizer[3] |

| DCC/HOBt | Good | Moderate | High (insoluble DCU byproduct)[10] | Skin Sensitizer[8] |

Experimental Protocol: General Procedure for TCFH/NMI-Mediated Amide Coupling

This protocol provides a robust, self-validating method for the synthesis of amides using TCFH and NMI. The simplicity of the procedure and the ease of purification make it highly reliable.

Materials:

-

Carboxylic acid

-

Amine

-

TCFH (this compound)

-

NMI (N-methylimidazole)

-

Acetonitrile (or other suitable aprotic solvent)

-

Water

Procedure:

-

Reaction Setup: In a clean, dry reaction vessel, combine the carboxylic acid (1.0 equiv.), the amine (1.0 equiv.), and acetonitrile (to a concentration of approx. 0.5-1.0 M).

-

Base Addition: To the stirred mixture, add N-methylimidazole (2.1 equiv.).

-

TCFH Addition: Add TCFH (1.1 equiv.) to the reaction mixture in a single portion.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The reaction is typically complete within 30 to 60 minutes.[3][11] Progress can be monitored by an appropriate technique (e.g., TLC, LC-MS).

-

Product Isolation: Upon completion, add water (approx. 3 volumes relative to the acetonitrile used) to the reaction mixture.

-

Crystallization and Filtration: Cool the mixture in an ice bath for 10-15 minutes to facilitate the crystallization of the amide product.

-